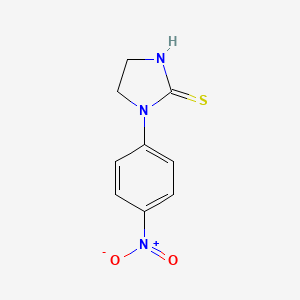![molecular formula C10H11ClN4 B8804709 2-[5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B8804709.png)
2-[5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine is an organic compound that features a triazole ring substituted with a chlorophenyl group and an ethanamine side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine typically involves the formation of the triazole ring followed by the introduction of the chlorophenyl group and the ethanamine side chain. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with nitriles can lead to the formation of the triazole ring . The chlorophenyl group can be introduced via electrophilic substitution reactions, and the ethanamine side chain can be added through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
2-[5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
2-[5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 2-[5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
類似化合物との比較
Similar Compounds
Similar compounds include other triazole derivatives and chlorophenyl-substituted amines. Examples include:
- 2-(4-chlorophenyl)ethylamine
- 3-(4-chlorophenyl)-1H-1,2,4-triazole
- 4-(3-(4-chlorophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
What sets 2-[5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine apart is its unique combination of the triazole ring and the chlorophenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
特性
分子式 |
C10H11ClN4 |
|---|---|
分子量 |
222.67 g/mol |
IUPAC名 |
2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethanamine |
InChI |
InChI=1S/C10H11ClN4/c11-8-3-1-7(2-4-8)10-13-9(5-6-12)14-15-10/h1-4H,5-6,12H2,(H,13,14,15) |
InChIキー |
GKUMMTJCSYLTOT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NNC(=N2)CCN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3,4-Dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B8804646.png)
![7-hydroxyimidazo[1,2-a]pyridine-3-carboxylic Acid](/img/structure/B8804652.png)


![methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B8804688.png)







